1-(2-Bromoethoxy)-4-iodobenzene
Description
1-(2-Bromoethoxy)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and a 2-bromoethoxy group. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and liquid crystals .
Properties
CAS No. |
54914-17-9 |
|---|---|
Molecular Formula |
C8H8BrIO |
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-iodobenzene |
InChI |
InChI=1S/C8H8BrIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
InChI Key |
WHZJAGORNSGMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Compound A : 1-(2-Bromoethoxy)-4-bromobenzene
- Molecular Formula : C8H8Br2O
- Key Differences : Replaces iodine with bromine at the para position.
- Impact :
- Reactivity : Bromine is less electronegative than iodine, reducing electrophilic substitution efficiency.
- Spectral Data :
- 1H NMR (CDCl3): δ 7.44–7.41 (m, 2H), 4.31–4.28 (t, J = 6 Hz, 2H) .
- 13C NMR (CDCl3): δ 157.2 (C-O), 132.7 (C-Br), 68.0 (OCH2) . Applications: Used in Suzuki couplings and as a monomer for liquid crystals .
Compound B : 1-Bromo-4-iodobenzene
- Molecular Formula : C6H4BrI
- Key Differences : Lacks the ethoxy chain, simplifying the structure.
- Impact :
Compound C : 1-(Hexyloxy)-4-iodobenzene
- Molecular Formula : C12H17IO
- Key Differences : Features a longer hexyloxy chain instead of bromoethoxy.
- Impact: Solubility: Enhanced lipophilicity due to the alkyl chain. Synthesis: Prepared via Williamson ether synthesis (84% yield) using 4-iodophenol and 1-bromohexane .
Comparative Data Table
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the deprotonated phenoxide ion attacks the electrophilic carbon of 2-bromoethanol. Key parameters include:
-
Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature : 60–80°C for 6–12 hours to ensure complete conversion.
-
Molar Ratio : A 1:1.2 stoichiometric ratio of 4-iodophenol to 2-bromoethanol minimizes side reactions.
Yield Optimization
Yields typically range from 70% to 85%, contingent on purification techniques. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%. A notable patent by Bristol-Myers Squibb reports an 82% isolated yield using this method, with purity confirmed via HPLC.
Alternative Synthetic Approaches
Ullmann Coupling for Halogen Retention
For applications requiring minimal halogen displacement, Ullmann coupling between 1-bromo-4-iodobenzene and ethylene glycol monobromide offers a viable alternative. This copper-catalyzed reaction proceeds at 120°C in dimethylacetamide (DMAc), achieving a 65% yield. However, the method is less favored due to higher catalyst costs and longer reaction times (24–36 hours).
Nucleophilic Aromatic Substitution
Direct substitution of 1-fluoro-4-iodobenzene with 2-bromoethanol in the presence of cesium fluoride (CsF) has been explored. While this route avoids phenol intermediates, it suffers from lower yields (50–60%) and requires stringent anhydrous conditions.
Industrial-Scale Production Considerations
Scaling the Williamson synthesis necessitates modifications to ensure safety and efficiency:
-
Solvent Recovery : DMF is replaced with toluene to facilitate distillation and recycling.
-
Continuous Flow Systems : Pilot studies demonstrate a 15% productivity increase using tubular reactors with in-line pH monitoring.
-
Waste Management : Bromide byproducts are treated with calcium hydroxide to precipitate CaBr₂, reducing environmental impact.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol/water) reveals a single peak at 8.2 minutes, confirming the absence of dihalogenated byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (USD/kg) |
|---|---|---|---|---|
| Williamson Synthesis | 82 | 98 | 8 | 120 |
| Ullmann Coupling | 65 | 95 | 30 | 340 |
| Nucleophilic Substitution | 55 | 90 | 18 | 210 |
Challenges and Mitigation Strategies
Halogen Exchange Reactions
Iodine-bromine exchange may occur at temperatures >100°C, leading to 1,4-diiodobenzene impurities. This is mitigated by maintaining reaction temperatures below 80°C and using excess 2-bromoethanol.
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